zaragozic acid E
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Overview
Description
Zaragozic acid E is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibition of squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . Zaragozic acids have a unique 4,8-dioxabicyclo[3.2.1]octane core structure, which contributes to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zaragozic acid E involves complex organic reactions due to its intricate structure. One approach to synthesizing zaragozic acids includes the use of photochemical C(sp3)-H acylation . This method involves the derivatization of persilylated D-gluconolactone into a diketone moiety, followed by Norrish-Yang cyclization under violet LED irradiation . The resultant α-hydroxycyclobutanone is then transformed regio- and stereoselectively into a densely functionalized product through oxidative opening .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the synthetic routes for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Zaragozic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution . The core structure’s functional groups, such as hydroxyl and carboxyl groups, make it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations occur without degrading the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms .
Scientific Research Applications
Zaragozic acid E has several scientific research applications due to its potent inhibition of squalene synthase . In chemistry, it serves as a model compound for studying complex organic synthesis and reaction mechanisms . In biology and medicine, this compound is used to investigate cholesterol biosynthesis pathways and develop potential cholesterol-lowering drugs . Additionally, its antifungal properties make it a candidate for studying fungal biology and developing antifungal agents .
Mechanism of Action
Zaragozic acid E exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis . This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol . This inhibition leads to lower plasma cholesterol levels and has potential therapeutic applications in treating hypercholesterolemia .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zaragozic acid E include other members of the zaragozic acid family, such as zaragozic acid A, B, C, and D . These compounds share the same core structure but differ in their side chains and specific functional groups .
Uniqueness: What sets this compound apart from its analogs is its specific side chain modifications, which may contribute to its unique biological activity and potency . The differences in side chains can affect the compound’s binding affinity to squalene synthase and its overall efficacy as an inhibitor .
Properties
CAS No. |
151990-70-4 |
---|---|
Molecular Formula |
C40H50O12 |
Molecular Weight |
722.82 |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-1-[(E,5R)-5-methyl-8-phenyloct-3-enyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C40H50O12/c1-27(17-13-23-29-19-5-3-6-20-29)15-9-10-25-31(41)50-33-32(42)38(26-12-11-16-28(2)18-14-24-30-21-7-4-8-22-30)51-34(35(43)44)39(49,36(45)46)40(33,52-38)37(47)48/h3-9,11,15-16,19-22,27-28,32-34,42,49H,10,12-14,17-18,23-26H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)/b15-9+,16-11+/t27-,28-,32+,33+,34+,38-,39+,40-/m0/s1 |
InChI Key |
HPNWHOBVFZEFCZ-IMGBLTPTSA-N |
SMILES |
CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC=CC(C)CCCC4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zaragozic acid E; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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